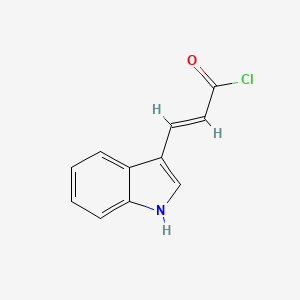

![molecular formula C18H23BO3 B1149353 (4'-(己氧基)-[1,1'-联苯]-4-基)硼酸 CAS No. 158937-26-9](/img/structure/B1149353.png)

(4'-(己氧基)-[1,1'-联苯]-4-基)硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“(4’-(Hexyloxy)-[1,1’-biphenyl]-4-yl)boronic acid” is a type of boronic acid. Boronic acids are organic compounds that are related to boric acid (B(OH)3) in which one of the three hydroxyl groups (-OH) is replaced by an alkyl or aryl group . They are capable of forming reversible covalent complexes with sugars, amino acids, hydroxamic acids, etc .

Synthesis Analysis

Boronic acids are derived synthetically from primary sources of boron such as boric acid, which is made by the acidification of borax with carbon dioxide . Borate esters, the main precursors for boronic acid derivatives, are made by simple dehydration of boric acid with alcohols . The first preparation and isolation of a boronic acid was reported by Frankland in 1860 .Molecular Structure Analysis

The general structure of a boronic acid, where R is a substituent, is R−B(OH)2 . As a compound containing a carbon–boron bond, members of this class thus belong to the larger class of organoboranes .Chemical Reactions Analysis

Boronic acids are used extensively in organic chemistry as chemical building blocks and intermediates predominantly in the Suzuki coupling . A key concept in its chemistry is transmetallation of its organic residue to a transition metal .Physical And Chemical Properties Analysis

Boronic acids are solids that tend to exist as mixtures of oligomeric anhydrides, in particular the cyclic six-membered boroxines . For this reason and other considerations, the corresponding boronic esters are often preferred as synthetic intermediates .科学研究应用

有机膦酸和酯

硼酸,包括指定的化合物,由于其作为合成中间体和构件的作用,在医药、农业和工业化学中很重要。它们用于传感、蛋白质操作、治疗、生物标记和分离 (R. Zhang et al., 2017)。

有机光伏材料

该化合物用于生产有机光伏材料。这涉及通过铃木交叉偶联反应进行合成,这对于为太阳能应用创造先进材料至关重要 (T. Chmovzh & O. Rakitin, 2021)。

杂环硼酸的合成

该化合物通过钯 (0) 催化的与芳基卤化物的交叉偶联反应(铃木反应)在联苯的合成中起着重要作用,这是有机合成中的一个基本过程 (E. Tyrrell & P. Brookes, 2003)。

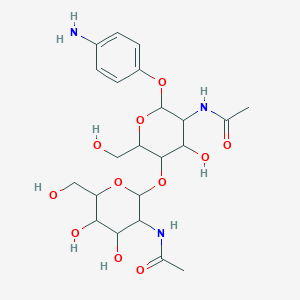

碳水化合物结合应用

已研究了像这种化合物这样的硼酸在水溶液中结合碳水化合物的能力。这使得它们对于设计受体和传感器很有用,特别是对于识别细胞表面糖缀合物 (Meenakshi Dowlut & D. Hall, 2006)。

有机反应中的催化活性

硼酸越来越多地用作反应催化剂,特别是对于各种有机反应中羟基官能团的催化活化 (D. Hall, 2019)。

生物和医药应用

硼酸衍生物,包括所讨论的化合物,由于其与生物分子形成可逆共价键的能力,正在被研究其对癌症和其他疾病的治疗潜力 (Paşa Salih, 2019)。

葡萄糖反应性聚合胰岛素递送系统

该化合物因其作为葡萄糖反应性聚合胰岛素递送系统中的葡萄糖传感器而被探索。这涉及与环状二醇的相互作用,导致药物释放 (N. Siddiqui et al., 2016)。

作用机制

属性

IUPAC Name |

[4-(4-hexoxyphenyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23BO3/c1-2-3-4-5-14-22-18-12-8-16(9-13-18)15-6-10-17(11-7-15)19(20)21/h6-13,20-21H,2-5,14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYZCPFHQEAZBQN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C2=CC=C(C=C2)OCCCCCC)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23BO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4'-(Hexyloxy)-[1,1'-biphenyl]-4-yl)boronic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1149279.png)